Mueggelone

Description

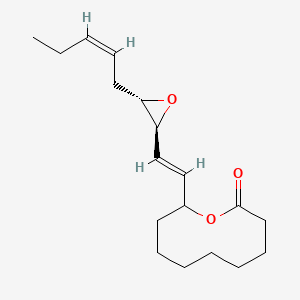

Structure

3D Structure

Properties

Molecular Formula |

C18H28O3 |

|---|---|

Molecular Weight |

292.4 g/mol |

IUPAC Name |

10-[(E)-2-[(2S,3S)-3-[(Z)-pent-2-enyl]oxiran-2-yl]ethenyl]oxecan-2-one |

InChI |

InChI=1S/C18H28O3/c1-2-3-7-11-16-17(21-16)14-13-15-10-8-5-4-6-9-12-18(19)20-15/h3,7,13-17H,2,4-6,8-12H2,1H3/b7-3-,14-13+/t15?,16-,17-/m0/s1 |

InChI Key |

NQKZDMRQSOUOJH-RMOHKNCISA-N |

Isomeric SMILES |

CC/C=C\C[C@H]1[C@@H](O1)/C=C/C2CCCCCCCC(=O)O2 |

Canonical SMILES |

CCC=CCC1C(O1)C=CC2CCCCCCCC(=O)O2 |

Synonyms |

mueggelone |

Origin of Product |

United States |

Origin and Biosynthesis of Mueggelone

Producer Organisms and Aquatic Environmental Niches

Mueggelone is a secondary metabolite produced by certain species of cyanobacteria, which are photosynthetic bacteria found in aquatic environments worldwide. Its discovery and subsequent identification are closely linked to the study of these microorganisms and their ecological roles.

This compound was first isolated from a bloom-forming strain of the freshwater cyanobacterium Aphanizomenon flos-aquae. tandfonline.comnih.govnaturalproducts.net This organism is known for forming dense aggregations, or blooms, in freshwater bodies, particularly in nutrient-rich lakes. researchgate.netresearchgate.net The initial isolation of this compound was the result of spectroscopic analysis of a field-collected sample of A. flos-aquae. nih.gov This discovery highlighted the potential of cyanobacteria to produce structurally novel and biologically active compounds. nih.govthegoodscentscompany.com

Following its initial discovery, this compound, also referred to as gloeolactone, was also isolated from the blue-green alga Gloeotrichia sp. scribd.comresearchgate.netncl.res.in This finding demonstrated that the production of this compound is not limited to a single cyanobacterial species, suggesting a potentially wider distribution among related organisms. tandfonline.comrsc.org The identification in Gloeotrichia sp. further solidified the link between this compound and cyanobacteria inhabiting freshwater ecosystems. ncl.res.in

The production of this compound is often associated with cyanobacterial bloom events. tandfonline.comcore.ac.ukdntb.gov.ua These blooms, characterized by a rapid increase in the population of cyanobacteria, can have significant ecological impacts. researchgate.netnih.gov The presence of this compound in bloom-forming species like Aphanizomenon flos-aquae suggests it may play a role in the ecological dynamics of these events. tandfonline.com

Identification in Other Cyanobacterial Species (e.g., Gloeotrichia sp.)

Proposed Biosynthetic Pathways of this compound

The biosynthesis of this compound involves a series of complex enzymatic reactions to construct its characteristic 10-membered lactone ring and other structural features. tandfonline.com While the complete pathway is a subject of ongoing research, key enzymatic steps and precursor molecules have been proposed based on synthetic studies and knowledge of related metabolic pathways.

The biosynthesis of this compound is believed to involve enzymes such as polyketide synthases (PKSs) and tailoring enzymes. PKSs are responsible for assembling the carbon backbone of the molecule from simple precursor units. The formation of the lactone ring, a key structural feature, is likely achieved through a macrolactonization reaction, a common strategy in the biosynthesis of macrolide natural products. acs.org

Key reactions in the proposed synthesis include:

Sharpless Asymmetric Epoxidation: This reaction is crucial for introducing the epoxide ring with specific stereochemistry. tandfonline.comresearchgate.net

Yamaguchi Lactonization: This method is often employed in the laboratory synthesis of macrolactones like this compound and is thought to mimic the natural ring-closing process. researchgate.netnih.gov

Olefin Cross-Metathesis: This reaction, often utilizing catalysts like the Grubbs catalyst, is used to form the carbon-carbon double bonds in the side chain with specific (E/Z) geometry. tandfonline.comresearchgate.net

The biosynthesis likely proceeds through the formation of a ω-hydroxy acid precursor, which then undergoes intramolecular cyclization to form the 10-membered ring. acs.orgnih.gov Enzymes like cytochrome P450 monooxygenases may also be involved in specific hydroxylation and epoxidation steps. nih.gov

The stereochemistry of this compound is a critical aspect of its structure, with three chiral centers that determine its three-dimensional shape. The absolute configuration of natural this compound has been determined as 9R, 12S, 13S through total synthesis and comparison of spectroscopic data. tandfonline.comcapes.gov.br

The stereochemical outcome of the biosynthesis is controlled by the high stereoselectivity of the enzymes involved. For instance, Sharpless asymmetric epoxidation allows for the controlled formation of one enantiomer of the epoxide. tandfonline.comresearchgate.net The stereocenters are introduced in a specific sequence during the assembly of the molecule, ensuring the formation of the correct diastereomer. The synthesis of all four possible stereoisomers of this compound was instrumental in confirming the absolute configuration of the natural product. tandfonline.comcapes.gov.br

| Compound Name | Producing Organism(s) | Chemical Class |

| This compound | Aphanizomenon flos-aquae, Gloeotrichia sp. | 10-membered Lactone |

| Lupenyl acetate | Aphanizomenon flos-aquae | Triterpenoid |

Environmental Factors Influencing this compound Production

Nutrient Availability

The availability of essential nutrients such as nitrogen and phosphorus is a critical factor governing the growth and metabolic activity of cyanobacteria, including Aphanizomenon flos-aquae, the known producer of this compound. nih.govucl.ac.ukresearchgate.netresearchgate.net Nutrient limitation, particularly of phosphorus, has been shown to be a trigger for the production of various nitrogen-rich secondary metabolites in other cyanobacteria. researchgate.netuah.es This is often explained by stoichiometric principles, where an excess of nitrogen relative to phosphorus can lead to the synthesis of nitrogen-containing compounds. researchgate.netuah.es

Light Conditions

Light is the primary energy source for photosynthetic organisms like cyanobacteria and plays a crucial role in regulating their metabolism and the production of various compounds. wikipedia.org Factors such as light intensity, duration (photoperiod), and spectral quality (wavelength) can significantly influence which metabolic pathways are active. For cyanobacteria, including Aphanizomenon flos-aquae, light is essential for photosynthesis, which provides the energy and carbon precursors for all biosynthetic pathways, including that of oxylipins. wikipedia.org

Studies on other microalgae have demonstrated that light conditions can affect the production of secondary metabolites. For example, high light intensity can lead to photo-oxidative stress, which in turn can trigger the production of protective compounds, including certain lipids and pigments. ucl.ac.uk The production of oxylipins, which are products of fatty acid oxidation, could potentially be influenced by such stress conditions. nih.gov In some microalgae, shifting light wavelengths has been used to enhance the production of specific compounds. ucl.ac.ukd-nb.info

While there is no specific research detailing the optimal light conditions for this compound production, it is known that the growth of Aphanizomenon flos-aquae itself is dependent on light. nih.govwikipedia.org It is therefore reasonable to hypothesize that variations in light intensity or photoperiod that favor the growth of this cyanobacterium could indirectly lead to higher yields of this compound. Conversely, light conditions that induce stress might specifically upregulate the biosynthesis of this compound as a potential defense or signaling molecule. However, empirical data from targeted studies are needed to confirm these hypotheses.

Table of Research Findings on Environmental Influences on Related Cyanobacterial Metabolites

Since direct data on this compound is unavailable, the following table summarizes findings on how environmental factors affect the production of other secondary metabolites in cyanobacteria, which may provide a contextual basis for potential influences on this compound.

| Factor | Organism | Metabolite Class | Observed Effect |

| Phosphorus Limitation | Various Cyanobacteria | N-rich toxins (e.g., Microcystin) | Generally increases cellular toxin content. researchgate.netuah.es |

| Nitrogen Limitation | Various Cyanobacteria | N-rich toxins (e.g., Microcystin) | Generally decreases cellular toxin content. researchgate.netuah.es |

| High Light Intensity | Dunaliella salina (a microalga) | Carotenoids | Can enhance production. ucl.ac.uk |

| Shifting Light Wavelength | Dunaliella salina (a microalga) | Biomass and Carotenoids | Red light boosted biomass and carotenoid production. ucl.ac.ukd-nb.info |

| Temperature | Aphanizomenon flos-aquae | Biomass | Increased temperature (from 11 to 35°C) led to increased biomass. nih.gov |

Chemical Synthesis and Stereochemical Elucidation of Mueggelone

Historical Evolution of Mueggelone Total Synthesis Methodologies

The journey to synthesize this compound began shortly after its isolation and structure was reported in 1997. norman-network.comtandfonline.com A key challenge was the determination of the absolute configuration of its three stereocenters (at C9, C12, and C13), which was unknown from the initial spectroscopic analysis. tandfonline.com

The first total synthesis was accomplished by Ishigami and Kitahara's research group in 2000. tandfonline.comtandfonline.comcapes.gov.br Their landmark work resolved the stereochemical puzzle by systematically synthesizing all four possible stereoisomers that contained the known trans-epoxide. tandfonline.comcapes.gov.brcapes.gov.br By comparing the specific rotation of the synthetic isomers with that of the natural product, they unequivocally determined the absolute configuration of natural (+)-mueggelone to be (9R, 12S, 13S). tandfonline.comcapes.gov.br

In 2008, a different synthetic approach was reported by Yadav and coworkers. tandfonline.comtandfonline.com This synthesis also utilized Sharpless asymmetric epoxidation to establish the stereocenters but employed an olefin cross-metathesis reaction in the final stage to attach the side chain to the lactone core. tandfonline.com This represented a shift in strategy, showcasing the utility of modern catalytic reactions in complex natural product synthesis.

Further refining the approach, a more concise synthesis was reported in 2013, aiming to reduce the total number of steps. tandfonline.comthieme-connect.de This work also featured a convergent strategy centered on a crucial cross-metathesis step. thieme-connect.de The historical progression of these syntheses illustrates a common trend in natural product synthesis: initial routes focus on securing the structure and absolute configuration, while subsequent efforts aim to improve efficiency, convergency, and step economy. tandfonline.comscripps.edursc.org

| Year | Research Group | Key Contribution | Core Methodologies |

|---|---|---|---|

| 2000 | Ishigami & Kitahara | First total synthesis and determination of absolute configuration (9R, 12S, 13S). tandfonline.comcapes.gov.br | Synthesis of all four possible trans-epoxide stereoisomers. tandfonline.comcapes.gov.br |

| 2008 | Yadav et al. | Stereoselective synthesis featuring a late-stage cross-metathesis. tandfonline.comtandfonline.com | Sharpless Asymmetric Epoxidation, Yamaguchi Lactonization, Olefin Cross-Metathesis. tandfonline.com |

| 2013 | Meshram & Kumar | A more concise, convergent synthesis with fewer steps. tandfonline.comthieme-connect.de | Sharpless Epoxidation, Cross-Metathesis, Lactonization. tandfonline.comthieme-connect.de |

Advanced Stereoselective Synthetic Strategies for this compound

The synthesis of this compound is a showcase for several powerful stereoselective reactions that are cornerstones of modern organic chemistry. The precise control of its three stereocenters and the construction of the 10-membered macrocycle require a carefully orchestrated sequence of reactions.

The Sharpless Asymmetric Epoxidation (SAE) has been a pivotal reaction in the total synthesis of this compound, enabling the introduction of key stereocenters with high enantioselectivity. mdpi.comwikipedia.org This reaction uses a titanium isopropoxide catalyst, a chiral tartrate ligand (either diethyl tartrate (DET) or diisopropyl tartrate (DIPT)), and an oxidant like tert-butyl hydroperoxide (TBHP) to convert allylic alcohols into chiral 2,3-epoxyalcohols. mdpi.comwikipedia.org

In the syntheses of this compound, SAE was employed to set the stereochemistry of the chiral precursors for both the side-chain and the lactone portions of the molecule. tandfonline.comtandfonline.com For instance, Yadav and colleagues used SAE on two different allylic alcohol substrates to introduce all three of the final molecule's stereocenters. tandfonline.commdpi.com The predictable stereochemical outcome of the SAE, based on the chirality of the tartrate ligand used, makes it an exceptionally reliable tool for building complex chiral molecules from simple, achiral starting materials. mdpi.com The high chemoselectivity of the reaction allows for the epoxidation of an allylic double bond even in the presence of other unsaturations, a valuable feature for multi-functionalized molecules like the precursors to this compound. mdpi.comresearchgate.netdntb.gov.ua

Olefin metathesis, a Nobel Prize-winning reaction, involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds, catalyzed by metal complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). wikipedia.org This transformation has found broad application in this compound synthesis, particularly through cross-metathesis.

Cross-metathesis (CM) joins two different olefin partners. organic-chemistry.orgillinois.edu In several total syntheses of this compound, CM has been used as a powerful and convergent strategy in the final stages to couple the fully elaborated side-chain fragment with the lactone ring fragment. tandfonline.comresearchgate.net For example, the synthesis by Yadav et al. involved the CM reaction between a terminal olefin on the lactone moiety and a terminal olefin on the side-chain precursor. tandfonline.com This key step, often employing a 2nd-generation Grubbs catalyst, successfully formed the complete carbon skeleton of this compound with high efficiency and E-selectivity for the newly formed double bond. tandfonline.comthieme-connect.de The use of CM late in the synthesis is advantageous as it joins complex molecular fragments, reducing the number of steps in the longest linear sequence. thieme-connect.deillinois.edu

While cross-metathesis has been the primary metathesis strategy reported for this compound itself, Ring-Closing Metathesis (RCM) is a dominant and increasingly popular strategy for the synthesis of macrocyclic compounds, including 10-membered lactones. tandfonline.comthieme-connect.dewikipedia.org RCM involves the intramolecular metathesis of a diene to form a cyclic alkene and a small, volatile byproduct like ethylene, which drives the reaction to completion. wikipedia.orgorganic-chemistry.org Before the widespread adoption of RCM, the formation of medium-sized rings like the 10-membered lactone in this compound was often challenging. tandfonline.com RCM provides a powerful alternative to classical macrolactonization methods. thieme-connect.deorganic-chemistry.org Although not the key ring-forming step in the prominent reported this compound syntheses, which favored lactonization, RCM remains a highly viable and complementary strategy for this class of natural products. tandfonline.com

The formation of the 10-membered lactone ring is a critical step in the synthesis of this compound. Macrolactonization, the intramolecular esterification of a hydroxy acid, is a classic method for this transformation. acs.org Among the various techniques available, the Yamaguchi lactonization has been a particularly effective and frequently used method in the synthesis of this compound and other nonanolides. tandfonline.comresearchgate.netnih.gov

The Yamaguchi protocol involves treating the seco-acid (the open-chain hydroxy acid precursor) with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride. tandfonline.comcapes.gov.bracs.org This highly activated intermediate then undergoes intramolecular cyclization upon the addition of a base, typically 4-dimethylaminopyridine (B28879) (DMAP), under high dilution conditions to favor the desired intramolecular reaction over intermolecular polymerization. tandfonline.comacs.org This method was a key step in the syntheses reported by both the Ishigami and Yadav groups, affording the 10-membered lactone ring in good to excellent yields. tandfonline.com The reliability of the Yamaguchi lactonization has made it a cornerstone technique for the construction of complex macrolides. researchgate.netnih.gov

Cross-Metathesis (CM) Approaches

Other Key Synthetic Transformations (e.g., Wittig reactions, Lindlar hydrogenation)

In several total syntheses of this compound, specific transformations such as Wittig reactions and Lindlar hydrogenations have been instrumental in constructing the carbon skeleton and installing the correct stereochemistry.

A notable application of these reactions is found in the synthetic route developed by Yadav et al. mdpi.comresearchgate.net This strategy employs a Wittig reaction for C1-homologation. Specifically, a chiral epoxide intermediate undergoes Swern oxidation to yield an aldehyde, which is then subjected to a Wittig reaction to introduce a vinyl group, forming a vinyl epoxide in good yield. mdpi.comresearchgate.net This step is crucial for building the necessary carbon framework for subsequent cross-metathesis. researchgate.net

The same synthetic approach also utilizes Lindlar hydrogenation. mdpi.com This catalytic hydrogenation employs a "poisoned" palladium catalyst (Lindlar's catalyst) to achieve the syn-hydrogenation of an alkyne to a cis-alkene without further reduction to an alkane. youtube.com In the synthesis of (+)-Mueggelone, a skipped diyne is first partially reduced to an allylic alcohol, which, after epoxidation, undergoes Lindlar hydrogenation to furnish a key cis-olefin intermediate. tandfonline.com This selective reduction is critical for establishing the Z-geometry of one of the double bonds within the this compound structure. mdpi.comtandfonline.com

Determination of the Absolute Configuration of this compound

The definitive absolute configuration of this compound was established through total synthesis. tandfonline.comcapes.gov.br Although spectroscopic analysis of the natural product identified its structure as a 10-membered lactone with a trans-epoxide, the absolute stereochemistry at the three chiral centers (C9, C12, and C13) remained unknown initially. tandfonline.com

To resolve this, Kitahara and colleagues undertook the stereoselective synthesis of all four possible stereoisomers of this compound, starting from D-arabinose. capes.gov.brresearchgate.net By systematically creating each diastereomer, they could directly compare the properties of the synthetic compounds with those of the natural product. tandfonline.com

The crucial step in assigning the correct configuration involved a careful comparison of spectroscopic data. While the ¹H NMR spectra of the isomers were difficult to distinguish, significant differences were observed in their ¹³C NMR spectra. tandfonline.com Ultimately, the determination was confirmed by comparing the specific rotation. The natural this compound was reported to have a specific rotation of [α]D = +28.3. Of the four synthetic isomers, the one with the (9R, 12S, 13S) configuration exhibited a specific rotation of [α]D = +28.7. tandfonline.com This close match unequivocally established the absolute configuration of natural this compound as (9R, 12S, 13S). tandfonline.comcapes.gov.brmolaid.com

Comparative Analysis of Synthetic Efficiency and Stereocontrol in this compound Analogs

The synthesis of this compound and its analogs has been approached by various research groups, leading to different strategies with varying levels of efficiency and stereocontrol. Key methods often rely on powerful modern synthetic reactions, including Sharpless asymmetric epoxidation, Yamaguchi macrolactonization, and olefin cross-metathesis. researchgate.net

A comparison of several notable total syntheses highlights these differences:

| Synthetic Strategy | Key Reactions | Longest Linear Sequence | Overall Yield | Stereocontrol Method | Reference(s) |

| Kitahara et al. (2001) | Yamaguchi lactonization | Not specified | Not specified | Substrate control from D-arabinose | tandfonline.comcapes.gov.br |

| Yadav et al. (2008) | Sharpless asymmetric epoxidation, Olefin cross-metathesis | Not specified | Not specified | Sharpless asymmetric epoxidation | researchgate.nettandfonline.comresearchgate.net |

| Meshram and Kumar (2013) | Olefin cross-metathesis | 8 steps | Not specified | Not specified | thieme-connect.deeurekaselect.com |

The approach by Kitahara et al. provided the crucial first determination of the absolute configuration by producing all possible stereoisomers for comparison. tandfonline.comcapes.gov.br The synthesis reported by Yadav et al. is notable for introducing all three stereocenters via Sharpless asymmetric epoxidation and using a final-stage olefin cross-metathesis to close the macrocycle. tandfonline.comresearchgate.net This convergent approach assembles two complex fragments late in the synthesis. tandfonline.com

Later, a highly convergent total synthesis was reported by Meshram and Kumar, which featured a longest linear sequence of only eight steps. thieme-connect.de This efficiency is a significant improvement over earlier, longer routes. thieme-connect.de The synthesis of analogs, such as those of leukotriene A, also employs related strategies, indicating the broad applicability of these synthetic methods. acs.org The development of these varied synthetic routes not only provides access to this compound for further study but also drives the innovation of new and more efficient synthetic methodologies for macrocyclic natural products.

Ecological and Ecotoxicological Research Perspectives on Mueggelone

Mueggelone as an Allelochemical in Aquatic Ecosystems

Allelopathy, the chemical inhibition of one organism by another, is a significant factor shaping the structure and function of aquatic communities. semanticscholar.orgresearchgate.net Allelochemicals, such as this compound, are secondary metabolites released by organisms that can affect the growth, survival, and reproduction of other species. researchgate.netfrontiersin.org In aquatic environments, these compounds can be introduced through various means, including direct release from organisms or runoff from terrestrial sources. researchgate.netnih.gov

The production of this compound by the cyanobacterium Aphanizomenon flos-aquae positions it as a potential allelochemical in freshwater ecosystems. nih.gov Cyanobacterial blooms, often dominated by species like A. flos-aquae, can lead to the release of a variety of bioactive compounds. These substances can have inhibitory effects on competing phytoplankton, as well as on other aquatic organisms. semanticscholar.orgfrontiersin.org The study of allelochemicals like this compound is crucial for understanding the complex chemical ecology of aquatic systems and the competitive advantages of the organisms that produce them.

Mechanisms of Biological Activity in Non-Human Organisms

The biological effects of this compound have been primarily investigated in the context of its impact on aquatic vertebrates, particularly during their early life stages.

Research has consistently demonstrated that this compound has significant inhibitory effects on the embryonic and larval development of fish. nih.govcapes.gov.br The early life stages of fish are known to be particularly vulnerable to chemical stressors. frontiersin.org

Exposure to this compound induces a range of distinct and reproducible adverse phenotypes in developing fish embryos. A primary effect observed is mortality, indicating the compound's potent toxicity at certain concentrations. nih.gov Furthermore, sublethal exposures lead to significant developmental retardation, where the normal progression of embryogenesis is delayed or disrupted. researchgate.net

One of the most characteristic and consistently reported effects of this compound is the induction of severe edema, particularly pericardial edema (swelling of the sac surrounding the heart). nih.gov This suggests a disruption of the circulatory system's development and function. nih.gov

Table 1: Observed Phenotypes in Fish Embryos Exposed to this compound

| Phenotype | Description |

| Mortality | Increased death rate of embryos compared to control groups. nih.gov |

| Developmental Retardation | Slower overall development, including delayed hatching and smaller body size. researchgate.net |

| Edema | Severe swelling, most notably pericardial edema (fluid accumulation around the heart). nih.gov |

| Circulatory System Impairment | Disruption in the normal development and function of the circulatory system. nih.gov |

The zebrafish (Danio rerio) has been a key model organism for studying the developmental toxicity of this compound. nih.gov Zebrafish embryos are widely used in toxicological research due to their rapid external development, transparency, and genetic similarity to humans. mpg.denih.gov Their susceptibility to chemical exposure makes them a sensitive indicator for identifying developmental toxicants. nih.gov

Studies using zebrafish embryos have been instrumental in characterizing the specific developmental defects caused by this compound. nih.gov The consistent and specific nature of the observed phenotypes in zebrafish highlights their utility as a model for understanding the compound's toxicological profile. The use of zebrafish cell lines, derived from embryos, is also an emerging tool for in vitro studies, further refining the understanding of species-specific responses. preprints.orgmdpi.com

While the precise molecular mechanism of this compound's toxicity is still under investigation, preliminary research suggests that it may act at the cellular membrane level. researchgate.net The cell membrane and the membranes of subcellular organelles are critical for maintaining cellular integrity, function, and signaling. nih.govfrontiersin.org Disruption of membrane trafficking and integrity can lead to a cascade of adverse cellular events. nih.govnih.gov It has been proposed that toxins from algae can operate at the membrane, affecting excitability without altering the resting potential. researchgate.net

An interesting aspect of this compound's biological profile is its apparent specificity. While highly toxic to developing fish embryos, it has been reported to lack significant antimicrobial or antifungal activity. nih.gov This is in contrast to many other natural products and plant extracts that exhibit broad-spectrum antimicrobial properties. nih.govmdpi.commdpi.comnih.gov The absence of such activity suggests that this compound's mechanism of action is likely targeted toward specific pathways or processes present in developing vertebrates, rather than a general cytotoxic effect that would also impact bacteria and fungi.

Observed Phenotypes (e.g., mortality, developmental retardation, edema)

Proposed Cellular and Subcellular Targets (e.g., membrane-level effects)

Environmental Distribution and Occurrence in Natural Water Bodies

This compound, a secondary metabolite produced by certain species of cyanobacteria, has been identified as a compound of ecological interest in freshwater ecosystems. Its presence is intrinsically linked to the proliferation of its source organisms, which are often key players in the formation of harmful algal blooms.

Spatiotemporal Dynamics in Lakes and Reservoirs (e.g., Lake Mueggelsee)

The occurrence and concentration of this compound in natural water bodies exhibit significant spatiotemporal variability, largely mirroring the population dynamics of the cyanobacteria that produce it. While detailed, long-term monitoring data for this compound in a variety of lakes and reservoirs remains limited in the scientific literature, the principles of its distribution can be inferred from the behavior of bloom-forming cyanobacteria.

The initial isolation of this compound was from a bloom-forming strain of Aphanizomenon flos-aquae collected from Lake Mueggelsee in Berlin, Germany, which underscores the compound's presence in eutrophic to hypertrophic freshwater systems prone to cyanobacterial blooms. norman-network.comnih.gov The dynamics of such blooms are influenced by a combination of factors including nutrient availability (particularly nitrogen and phosphorus), water temperature, light conditions, and hydrodynamic stability. wikipedia.org Consequently, the concentration of this compound in a water body like Lake Mueggelsee would be expected to peak during the summer and early autumn months when conditions are most favorable for cyanobacterial growth.

The spatial distribution within a lake is also likely to be heterogeneous. Wind and water currents can concentrate buoyant cyanobacterial cells in specific areas, leading to localized "hotspots" of high this compound concentration. These accumulations often occur in leeward bays and shorelines. The vertical distribution is also a key factor, with concentrations likely being highest in the upper water layers where cyanobacterial biomass is concentrated during bloom events.

Association with Harmful Algal Blooms (HABs) and Cyanotoxin Profiles

This compound is produced by cyanobacteria, the primary organisms responsible for freshwater harmful algal blooms (HABs). wikipedia.orgnih.govnoaa.govepa.govcdc.gov Its presence is therefore a feature of these ecologically disruptive events. HABs are characterized by the excessive growth of algae, which can lead to a variety of negative environmental impacts, including oxygen depletion and the production of a wide array of bioactive and toxic compounds. wikipedia.orgepa.gov

The co-occurrence of this compound with other cyanotoxins complicates the assessment of ecological risk during HAB events. While this compound itself has a distinct biological effect, primarily as a fish development inhibitor, its presence within a complex mixture of other toxins could lead to synergistic or additive effects that are not yet fully understood. nih.govtandfonline.com Therefore, understanding the cyanotoxin profile of a HAB should ideally include consideration of compounds like this compound to gain a more complete picture of the potential ecological impact. ewadirect.comresearchgate.net

Ecological Role and Impact within Aquatic Food Webs

The introduction of this compound into aquatic environments through cyanobacterial blooms can have significant repercussions for the structure and function of food webs. Its primary recognized impact is on early life stages of fish, but its effects may also cascade through different trophic levels.

Influence on Primary Consumer Development (e.g., Herbivorous Fish)

The most well-documented ecological effect of this compound is its inhibitory action on the development of primary consumers, particularly herbivorous fish. tandfonline.comunh.edu Primary consumers are organisms that feed on producers, such as algae, and form a critical link in the transfer of energy to higher trophic levels. askfilo.com

Research has demonstrated that this compound can interfere with the embryonic and larval development of fish. nih.gov For example, studies on zebrafish (Danio rerio), a common model organism in developmental biology, have shown that exposure to this compound can lead to significant mortality and developmental abnormalities. At a concentration of 10 µg/ml, this compound caused 45% mortality in zebrafish larvae. tandfonline.com The surviving larvae exhibited edema in the heart region and thrombosis, indicating severe disruption of normal developmental processes. tandfonline.com This suggests that this compound acts as a potent developmental toxin for fish. nih.govtandfonline.com

Given that many herbivorous fish species spawn in environments that can be affected by cyanobacterial blooms, the presence of this compound during these critical early life stages could have a direct impact on their recruitment and population dynamics. researchgate.net By inhibiting the development of the young of herbivorous fish, this compound could potentially reduce the grazing pressure on cyanobacteria, creating a feedback loop that favors the persistence and dominance of the bloom. plos.org

Interactive Table: Reported Effects of this compound on Fish Development

| Species | Life Stage | Concentration | Observed Effects | Reference(s) |

|---|---|---|---|---|

| Zebrafish (Danio rerio) | Larvae | 10 µg/ml | 45% mortality, edema in the heart region, thrombosis | tandfonline.com |

| General Fish | Embryo/Larva | Not specified | Inhibitory effects on development | unh.edu, nih.gov |

Trophic Transfer and Bioaccumulation Considerations

While the bioaccumulation and trophic transfer of well-studied cyanotoxins like microcystins have been extensively investigated, specific data on this compound are scarce. nih.govresearchgate.net However, general principles of toxin transfer in aquatic food webs can provide some insight. Primary consumers, such as zooplankton and herbivorous fish, can ingest this compound-producing cyanobacteria. frontiersin.org This represents a direct pathway for the compound to enter the food web.

The fate of this compound once ingested is not well understood. It could be metabolized and excreted, or it could accumulate in the tissues of the consumer. nih.gov If it does accumulate, it could then be transferred to secondary consumers (predators of herbivores). The low toxin burden often observed in secondary consumers for some cyanotoxins suggests that biodilution may occur at higher trophic levels. nih.govresearchgate.net However, without specific studies on the toxicokinetics of this compound, it is difficult to predict its behavior in the food web. The potential for trophic transfer of this compound, even at low levels, warrants further investigation to understand its full ecological reach. georgehbalazs.com

Broader Ecosystemic Ramifications of this compound Presence

The presence of this compound in aquatic ecosystems, particularly during HAB events, can have broader ramifications beyond its direct effects on fish development. The selective pressure exerted by this compound on certain species can lead to shifts in community structure.

By inhibiting the development of herbivorous fish, this compound may alter the competitive balance between different primary consumers. askfilo.com For instance, zooplankton species that are less sensitive to this compound or to the cyanobacteria producing it may gain a competitive advantage. This could lead to a shift in the dominant grazers within the planktonic community.

Furthermore, the impact on fish populations can have cascading effects on other parts of the ecosystem. A decline in herbivorous fish populations could not only reduce grazing on algae but also decrease the food source for piscivorous predators. askfilo.com This can lead to bottom-up effects that ripple through the entire food web, potentially altering the abundance and distribution of species at multiple trophic levels.

Analytical Methodologies for Mueggelone Detection and Quantification in Research

Spectroscopic Characterization Techniques for Structure Elucidation

The determination of Mueggelone's complex structure, which includes a 10-membered lactone ring and a trans-epoxide, was achieved through extensive spectroscopic analysis. tandfonline.comresearchgate.netnih.govcapes.gov.br

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been instrumental in piecing together its molecular framework. researchgate.netnih.govcapes.gov.br

1D NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. For instance, ¹H NMR spectra reveal the number of different types of protons, their chemical shifts (positions in the spectrum), and their coupling patterns, which give insights into the connectivity of adjacent atoms. Similarly, ¹³C NMR spectra indicate the number and types of carbon atoms present. A notable observation in the analysis of this compound and its stereoisomers was the distinct differences in their ¹³C NMR spectra, which played a crucial role in determining the correct stereochemistry. tandfonline.com

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide further detailed connectivity information. These experiments establish correlations between different nuclei, allowing researchers to build a comprehensive picture of the molecule's structure. This extensive spectroscopic analysis was vital in securing the structures of this compound. researchgate.netnih.govcapes.gov.br

Below is a table summarizing typical NMR data that would be expected for a compound with the structural features of this compound, based on general principles and reported data for similar structures.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| 2 | ~2.5 | m | ~35.0 | |

| 3 | ~5.1 | m | ~130.0 | |

| 4 | ~5.4 | m | ~132.0 | |

| 5 | ~2.1 | m | ~30.0 | |

| 6 | ~1.5 | m | ~25.0 | |

| 7 | ~1.4 | m | ~28.0 | |

| 8 | ~1.6 | m | ~32.0 | |

| 9 | ~4.9 | m | ~75.0 | |

| 10 | - | - | - | ~175.0 (Lactone C=O) |

| 11 | ~2.8 | m | ~58.0 | |

| 12 | ~2.9 | m | ~60.0 | |

| 13 | ~1.3 | m | ~20.0 | |

| 14 | ~0.9 | t | ~7.0 | ~14.0 |

Note: This table is a generalized representation. Actual chemical shifts and coupling constants can vary depending on the solvent and specific experimental conditions.

Mass spectrometry (MS) is another critical tool for the characterization of this compound, providing essential information about its molecular weight and elemental composition. researchgate.netnih.govcapes.gov.br High-Resolution Electron Impact Mass Spectrometry (HREIMS) is particularly valuable as it can determine the exact mass of the molecule with high precision, which allows for the calculation of its elemental formula.

The fragmentation pattern observed in the mass spectrum offers clues about the compound's structure. gentechscientific.com In electron impact ionization, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into smaller, charged fragments. The masses of these fragments are then detected. Analysis of these fragmentation patterns helps to identify structural motifs within the molecule. For a molecule like this compound, characteristic fragments may arise from the cleavage of the lactone ring or the side chain.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Interpretation |

|---|---|---|

| [M]+ | Calculated for C₁₈H₃₀O₃ | Molecular Ion |

| [M-H₂O]+ | [M]+ - 18 | Loss of a water molecule |

| [M-C₂H₅]+ | [M]+ - 29 | Loss of an ethyl group |

| [M-C₅H₁₁]+ | [M]+ - 71 | Cleavage of the alkyl side chain |

Note: The fragmentation pattern can be complex and influenced by the ionization method and energy.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nih.govcapes.gov.br When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at particular wavenumbers corresponds to the presence of specific functional groups. In the case of this compound, IR spectroscopy would be expected to show characteristic absorption bands for the lactone carbonyl group (C=O) and the C-O bonds of the ester and epoxide functionalities.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| C=O (Lactone) | ~1735 |

| C-O (Ester) | ~1250-1000 |

| C-H (Alkyl) | ~2960-2850 |

| Epoxide (C-O-C) | ~950-810 |

Note: These are approximate ranges and can be influenced by the molecular structure and sample state.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HREIMS)

Chromatographic Separation Methods for Isolation and Analysis

Chromatographic techniques are indispensable for the isolation of this compound from its natural source, the cyanobacterium Aphanizomenon flos-aquae, and for its subsequent analysis and quantification. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the detection and quantification of this compound in complex mixtures. eag.comkisti.re.kr This method combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry.

In an LC-MS/MS system, the sample is first injected into a liquid chromatograph, where the components of the mixture are separated based on their physicochemical properties as they pass through a column. The separated components then enter the mass spectrometer. In the tandem mass spectrometer, a specific ion (the precursor ion) corresponding to this compound is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity, making it ideal for analyzing trace amounts of this compound in biological or environmental samples.

Preparative chromatography is employed for the isolation of larger quantities of pure this compound from crude extracts for structural elucidation and biological activity studies. welch-us.com Unlike analytical chromatography, which focuses on identification and quantification, the goal of preparative chromatography is to purify a specific compound. welch-us.com

Common preparative techniques include column chromatography and preparative thin-layer chromatography (TLC). researchgate.net In column chromatography, a glass column is packed with a stationary phase (e.g., silica (B1680970) gel), and the crude extract is loaded onto the top. A solvent or a mixture of solvents (the mobile phase) is then passed through the column, causing the different components of the extract to move down the column at different rates and separate. Fractions are collected at the bottom of the column, and those containing this compound are identified and combined. The purity of the isolated compound is then typically assessed using analytical techniques like HPLC or TLC. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Bioassay-Guided Fractionation and Activity-Based Profiling in Ecological Studies

The identification and functional characterization of bioactive natural products like this compound from complex environmental samples rely on sophisticated analytical strategies. In ecological research, understanding a compound's function is as crucial as knowing its structure. Bioassay-guided fractionation and activity-based protein profiling are two powerful approaches used to isolate such compounds and elucidate their biological roles.

Bioassay-Guided Fractionation (BGF)

Bioassay-guided fractionation is a classic and effective strategy for isolating specific bioactive compounds from a complex mixture, such as a cyanobacterial extract. The process involves a stepwise separation of the extract into various fractions, with each fraction being tested for a specific biological activity (the "bioassay"). escholarship.org This iterative process of separation and testing directs the purification toward the most active components, saving time and resources. escholarship.orgnih.gov

The typical workflow for isolating a compound like this compound using BGF in an ecological context, such as investigating its role in inhibiting competing algae (allelopathy), would be as follows:

Extraction: Metabolites from the source organism (e.g., a species of cyanobacteria) are extracted using appropriate solvents. escholarship.org

Fractionation: The crude extract is separated into simpler fractions using chromatographic techniques like column chromatography. mdpi.comdergipark.org.tr

Bioassay Screening: Each fraction is tested for the targeted biological activity. For this compound, this could be an anti-algal, antifungal, or antibacterial assay. mdpi.com

Iterative Purification: The most active fractions are subjected to further rounds of separation and bioassay screening until a pure, active compound is isolated. nih.gov

Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods like NMR and mass spectrometry, leading to its identification as this compound. nih.gov

This methodology has been successfully applied to isolate a wide range of bioactive natural products, including terpenoids with antifungal properties and various antibacterial agents from plants. mdpi.comdergipark.org.tr Research on secondary metabolites from cyanobacteria has utilized this approach, leading to the isolation of compounds such as this compound from the nonenolide family. ncl.res.in

Below is an illustrative data table representing the BGF process for isolating a compound with algicidal properties.

| Fraction ID | Chromatography Step | Description | Algicidal Activity (% Inhibition at 10 µg/mL) |

|---|---|---|---|

| Crude Extract | N/A | Initial Methanol Extract | 45% |

| F1-A | Silica Column (Step 1) | Eluted with Hexane | 5% |

| F1-B | Silica Column (Step 1) | Eluted with 50% Hexane/Ethyl Acetate | 20% |

| F1-C | Silica Column (Step 1) | Eluted with Ethyl Acetate | 78% |

| F2-C1 | HPLC (Step 2 on F1-C) | Sub-fraction 1 | 15% |

| F2-C2 | HPLC (Step 2 on F1-C) | Sub-fraction 2 (Pure Compound) | 99% |

Activity-Based Protein Profiling (ABPP)

While BGF is excellent for isolating active compounds, Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique used to study their functional targets. ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families, allowing for the direct assessment of their activity within a complex proteome, such as in a living cell or an entire environmental sample. nih.govresearchgate.net

This is particularly valuable in ecological studies for understanding the mechanism of action of a natural product. For this compound, its ecological role might involve inhibiting key metabolic enzymes in competing organisms. ABPP can identify these specific enzyme targets. A specialized branch, environmental ABPP (eABPP), allows for the direct functional profiling of microbial communities in their native habitats, which can reveal the in-vivo activity of enzymes targeted by compounds like this compound without the need for cultivation. researchgate.net

Key advantages of ABPP in this context include:

Direct Activity Measurement: ABPP reports on the functional state of enzymes, not just their abundance levels, providing a more accurate picture of biological processes. nih.gov

Target Identification: It can identify the specific molecular targets of a bioactive compound, helping to elucidate its mechanism of action. researchgate.net

High Sensitivity: The technique can detect the activity of even low-abundance enzymes within highly complex biological samples. nih.gov

By applying ABPP, researchers could treat a competing algal species with this compound and compare the enzyme activity profile to an untreated control. This would reveal which specific enzymes are inhibited by this compound, providing direct evidence of its ecological function.

Development of Advanced Environmental Monitoring and Sensor Technologies for Aquatic Natural Products

The presence and concentration of aquatic natural products like this compound, often associated with cyanobacterial blooms, are of significant ecological interest. Traditional monitoring methods that rely on sample collection followed by laboratory analysis can be time-consuming and provide only a snapshot in time. mobilemonitoring.pl Consequently, there is a drive to develop advanced environmental monitoring systems and sensor technologies for the real-time, in-situ detection of these compounds or the conditions that favor their production.

Advanced Monitoring Technologies

Modern approaches to water quality monitoring are increasingly integrating multiple technologies to provide a comprehensive understanding of aquatic ecosystems. inteccon.com

Internet of Things (IoT) and In-Situ Sensors: Networks of submersible sensors can continuously monitor key water quality parameters in real-time. mobilemonitoring.pl These parameters include pH, temperature, dissolved oxygen, and nutrient levels (nitrates, phosphates), which are often correlated with the growth of cyanobacteria that produce natural products. rikasensor.comsinay.ai While not directly detecting this compound, these sensor networks can act as an early warning system for bloom formation.

Remote Sensing: Technologies like satellite imagery and drones allow for the large-scale monitoring of water bodies. mobilemonitoring.plinteccon.com They can detect the development and spread of harmful algal blooms by measuring parameters like water color and chlorophyll (B73375) concentration, indicating a potential increase in associated secondary metabolites. inteccon.com

Artificial Intelligence (AI) and Machine Learning: AI algorithms are being used to analyze the vast datasets collected by IoT sensors and remote sensing platforms. mobilemonitoring.pl These models can identify complex patterns and predict the likelihood of a bloom event, enabling proactive management of water resources. sinay.ai

Emerging Sensor Technologies

The development of sensors capable of specifically detecting natural products like this compound is a key research goal. These emerging technologies aim for high sensitivity and selectivity.

Biosensors: These devices use a biological component (like an enzyme or antibody) linked to a transducer to detect a specific substance. mobilemonitoring.pl A biosensor for this compound could be developed by immobilizing a known target enzyme on a sensor chip. A change in the enzyme's activity upon exposure to this compound would generate a detectable signal.

Chemiresistors: These sensors measure the change in electrical resistance of a material upon exposure to a target analyte. nasa.gov Research into new sensing materials, such as those based on polyaniline nanofibers or doped metal oxides, could lead to sensors sensitive to various organic molecules in aquatic environments. mdpi.com

Optical Sensors: Some advanced sensors use light scattering or other optical principles to determine the concentration of a substance in a solution. nasa.gov These have the potential to be adapted for the detection of specific classes of dissolved organic compounds.

The table below summarizes and compares different advanced monitoring technologies applicable to aquatic natural products.

| Technology | Detection Target | Key Advantage | Limitation for this compound |

|---|---|---|---|

| IoT Multi-Parameter Probes | Water quality indicators (pH, Temp, Nutrients) | Real-time, continuous data for bloom prediction. mobilemonitoring.pl | Indirect detection; does not measure the compound itself. |

| Remote Sensing (Satellites/Drones) | Algal biomass (chlorophyll) | Large-scale spatial coverage of blooms. inteccon.com | Indirect detection; presence of bloom doesn't guarantee this compound presence/concentration. |

| Biosensors | Specific target molecule (e.g., this compound) | High specificity and sensitivity. mobilemonitoring.pl | Currently in development; requires identification of a stable biological recognition element. |

| Chemical Sensors (Chemiresistors) | Classes of organic compounds or specific molecules | Potential for small, portable, low-cost devices. researchgate.net | In development; achieving high selectivity in complex water matrices is a challenge. |

Future Research Directions and Unexplored Avenues for Mueggelone

Advanced Elucidation of Mueggelone Biosynthetic Pathway Genes and Enzymes

A fundamental area for future research is the comprehensive elucidation of the genetic and enzymatic machinery responsible for this compound biosynthesis. While the structures of many natural products are known, the underlying biosynthetic pathways often remain cryptic. nih.gov Identifying the specific genes and characterizing the enzymes involved in the this compound pathway is crucial for several reasons.

Firstly, understanding the biosynthetic pathway provides insights into how the producing organism, Aphanizomenon flos-aquae, constructs this unique 10-membered lactone ring structure. This involves identifying the precursor molecules and the series of enzymatic reactions that lead to the final product. pressbooks.pub Techniques such as genome mining, guided by the presence of resistance genes within the biosynthetic cluster, have proven effective in identifying pathways for other secondary metabolites and could be applied here. nih.gov

Secondly, knowledge of the biosynthetic genes allows for their heterologous expression in more tractable host organisms. This could enable the sustainable production of this compound and its analogs for further study, overcoming the challenges associated with isolating it from its natural source. nih.gov Moreover, manipulating these genes could lead to the engineered biosynthesis of novel compounds with potentially enhanced or altered activities. nih.gov The introduction of genes encoding modifying enzymes, such as hydroxylases or glycosyltransferases, into an engineered pathway could generate a library of new this compound derivatives. nih.gov

Key Research Questions:

What are the core genes and enzymes responsible for the assembly of the this compound backbone?

What are the specific catalytic mechanisms of the enzymes involved in the pathway?

Can the this compound biosynthetic gene cluster be heterologously expressed to produce the compound and its derivatives?

| Research Approach | Objective | Potential Outcome |

| Genome Sequencing & Mining | Identify the putative this compound biosynthetic gene cluster in Aphanizomenon flos-aquae. | Discovery of the genes encoding the biosynthetic enzymes. |

| Gene Knockout/Expression Studies | Functionally characterize the identified genes to confirm their role in this compound biosynthesis. | Understanding the specific role of each enzyme in the pathway. |

| Heterologous Expression | Transfer the biosynthetic genes to a host like E. coli or yeast. | Sustainable production of this compound and creation of novel analogs. |

Comprehensive Understanding of this compound's Molecular Mechanisms of Action in Ecological Contexts

This compound's reported activity as an inhibitor of fish development points to specific molecular targets within the organism. tandfonline.com However, the precise molecular mechanisms underlying this and other potential ecological effects are largely unknown. Future research should focus on identifying the specific cellular and molecular pathways that this compound perturbs.

This line of inquiry could involve a range of modern biological and chemical biology techniques. For instance, identifying the protein targets of this compound could be achieved through affinity chromatography or activity-based protein profiling. Understanding how this compound interacts with its target(s) at a molecular level is crucial for explaining its biological effects. nih.gov

Furthermore, the ecological context of this compound's action warrants deeper investigation. It is important to understand how environmental factors might influence its production, stability, and bioavailability. nih.gov Research should aim to unravel the interplay between this compound and other organisms in its environment, moving beyond its effects on fish to include potential impacts on other aquatic life, such as invertebrates and competing microorganisms. This could reveal a more complex role for this compound in structuring aquatic communities.

Key Research Questions:

What are the primary molecular targets of this compound in fish larvae?

How does this compound binding to its target(s) lead to the observed developmental defects?

What is the broader ecological impact of this compound on non-target organisms in its native habitat?

How do environmental variables influence the expression of this compound's bioactivity?

Development of Predictive Models for this compound Bloom Occurrence and Ecotoxicological Risk

The production of this compound is associated with blooms of Aphanizomenon flos-aquae. tandfonline.com These harmful algal blooms (HABs) pose a significant environmental challenge. mdpi.com Developing predictive models for the occurrence of this compound-producing blooms and the associated ecotoxicological risks is a critical area for future research.

These models could integrate various data types, including physical, chemical, and biological water quality parameters. mdpi.com Machine learning algorithms, such as logistic regression and deep learning models like Transformers, have shown promise in predicting algal blooms by identifying key influencing factors. mdpi.comresearchgate.net For instance, parameters like particulate organic carbon, particulate organic nitrogen, and total phosphorus have been identified as critical for HAB predictions in some systems. mdpi.com

A key challenge is the site-specific nature of many predictive models. nih.gov Therefore, research should focus on developing models that are not only accurate but also generalizable to different freshwater systems where Aphanizomenon flos-aquae blooms occur. This would require standardized monitoring methodologies and the inclusion of high-frequency data to improve model performance. nih.gov Ultimately, these models would serve as early warning systems for water resource managers, enabling proactive strategies to mitigate the ecological risks posed by this compound.

| Model Type | Key Inputs | Potential Output |

| Data-Driven (Machine Learning) | Water quality data (nutrients, temperature), meteorological data, satellite imagery. mdpi.com | Short-term forecasts of bloom timing and magnitude. copernicus.org |

| Process-Based | Simulation of algal growth mechanisms based on environmental drivers. mdpi.com | Predictions of future bloom scenarios under different conditions. nih.gov |

| Hybrid Models | Combination of data-driven and process-based approaches. copernicus.org | Improved prediction of both the timing and intensity of algal blooms. copernicus.org |

Structure-Activity Relationship (SAR) Studies for Ecological Functionality

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and can be powerfully applied to understand the ecological function of natural products like this compound. ug.edu.ge SAR involves systematically modifying the chemical structure of a molecule and assessing how these changes affect its biological activity. researchgate.net This approach can identify the key chemical features—or pharmacophores—responsible for this compound's effects.

The insights gained from SAR studies are twofold. Firstly, they provide a deeper understanding of how this compound interacts with its molecular target(s). nih.gov Secondly, they can guide the design of probes to further investigate its mechanism of action or even lead to the development of new molecules with tailored activities. Quantifying these relationships, through quantitative structure-activity relationship (QSAR) models, can further enhance the predictive power of this approach. nih.gov

Key Research Questions:

Which functional groups on the this compound molecule are essential for its biological activity?

How does the stereochemistry of this compound influence its potency?

Can the lactone ring be modified or replaced while retaining activity?

What is the relationship between the hydrophobicity and steric properties of this compound analogs and their ecological function? nih.gov

Exploration of this compound as a Template for Bio-inspired Chemical Synthesis

Natural products have long served as a source of inspiration for the development of new synthetic molecules with valuable properties. mdpi.com this compound's unique 10-membered lactone structure makes it an interesting template for bio-inspired chemical synthesis. tandfonline.com Future research in this area would focus on using the structural motifs of this compound to design and synthesize novel compounds that may or may not be related to its ecological role.

This approach, often termed "bio-inspired synthesis," leverages nature's chemical solutions to create new molecular architectures. rsc.org For example, the synthesis of this compound itself has involved elegant strategies like ring-closing metathesis and Sharpless asymmetric epoxidation to construct the core structure. tandfonline.com These synthetic routes can be adapted to create a diverse library of related compounds. deprezlab.fr

The goal of such synthetic efforts could be to explore new chemical space, searching for molecules with entirely new biological activities. This could involve creating simplified analogs that are easier to synthesize or more complex derivatives that incorporate novel functionalities. The use of bio-inspired additives and templates is an emerging trend in materials science and could be extended to the synthesis of this compound-inspired compounds for various applications. nih.govmdpi.com

Key Research Questions:

Can the synthetic strategies developed for this compound be adapted to create a diverse library of novel 10-membered lactones?

Can simplified, more synthetically accessible analogs of this compound be designed that retain or have new biological activities?

Can this compound's structural features be incorporated into the design of molecules for applications beyond ecology, such as materials science or medicine?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.